3-cyano-N-cyclopropylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyano-N-cyclopropylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-7-8-2-1-3-10(6-8)15(13,14)12-9-4-5-9/h1-3,6,9,12H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBVFUJHLUVSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations
Retrosynthetic Analysis of the 3-Cyano-N-cyclopropylbenzenesulfonamide Scaffold
A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnection breaks the sulfonamide bond, leading to two key precursors: 3-cyanobenzenesulfonyl chloride and cyclopropylamine (B47189). This approach simplifies the synthetic challenge into the preparation of these two starting materials.
Further disconnection of the 3-cyanobenzenesulfonyl chloride reveals 3-bromobenzenesulfonyl chloride as a potential precursor, where the bromo group can be converted to a cyano group in a later step. Alternatively, starting from a commercially available benzenesulfonyl chloride, the cyano group can be introduced through aromatic substitution. The synthesis of cyclopropylamine is a well-established process and is often commercially available. This analysis highlights the key bond formations and functional group interconversions necessary for the successful synthesis of the target compound.
Synthesis of Substituted Benzenesulfonyl Chlorides as Precursors
The synthesis of the required benzenesulfonyl chloride precursor is a critical step. A common method involves the chlorosulfonation of a substituted benzene (B151609). For instance, starting with a compound like 3-bromobenzoic acid, a series of reactions can yield the desired 3-cyanobenzenesulfonyl chloride. This typically involves reduction of the carboxylic acid, followed by diazotization and Sandmeyer reaction to introduce the sulfonyl chloride group, and finally, a cyanation reaction to replace the bromine atom.
Alternatively, commercially available benzenesulfonyl chlorides can be functionalized. For example, 3-nitrobenzenesulfonyl chloride can be a starting point, where the nitro group is reduced to an amine, which is then converted to a cyano group via a Sandmeyer reaction. The choice of the starting material and the synthetic route often depends on the availability of reagents, reaction yields, and the ease of purification.
Amidation Reactions for Formation of the Sulfonamide Bond with Cyclopropylamine
The formation of the sulfonamide bond is typically achieved through an amidation reaction between a substituted benzenesulfonyl chloride and cyclopropylamine. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases used for this purpose include triethylamine, pyridine (B92270), or an excess of the amine reactant itself.
The reaction conditions, such as solvent and temperature, can influence the reaction rate and yield. A variety of solvents can be employed, including dichloromethane, chloroform, or tetrahydrofuran. The reaction is often performed at room temperature or with gentle heating to ensure complete conversion. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Methodologies for Introducing the Cyano Group onto the Benzene Ring
The introduction of the cyano group onto the benzene ring is a key transformation in the synthesis of this compound. Several methodologies can be employed to achieve this, each with its own advantages and limitations.
Directed Aromatic Substitution Pathways
Electrophilic aromatic substitution can be used to introduce a cyano group, although the cyano group itself is a deactivating group. libretexts.org Therefore, this strategy is more effective when an activating group is already present on the benzene ring to direct the substitution to the desired meta position. For instance, starting with a precursor that has a directing group at the 1-position, a cyano group can be introduced at the 3-position. Common electrophilic cyanation reagents include cyanogen (B1215507) bromide or tosyl cyanide in the presence of a Lewis acid catalyst.
Another approach involves nucleophilic aromatic substitution, particularly if a suitable leaving group, such as a halogen, is present at the 3-position. However, this reaction often requires harsh conditions and may not be suitable for all substrates.
Transition-Metal-Catalyzed Cyanation Reactions
Transition-metal-catalyzed cyanation reactions have become a powerful tool for the synthesis of aryl nitriles. mdpi.comrsc.orgrsc.org Palladium, nickel, and copper catalysts are commonly used for this purpose. rsc.orgrsc.org These reactions typically involve the cross-coupling of an aryl halide or triflate with a cyanide source. A variety of cyanide sources can be used, including potassium cyanide, sodium cyanide, zinc cyanide, and potassium ferrocyanide. mdpi.comstackexchange.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. These methods are often tolerant of a wide range of functional groups, making them highly versatile. For example, the palladium-catalyzed cyanation of 3-bromobenzenesulfonamide (B181283) with zinc cyanide would be a viable route. rsc.org
Functional Group Interconversions to a Nitrile
The cyano group can also be introduced through the interconversion of other functional groups. researchgate.netvanderbilt.edu A common method is the dehydration of a primary amide. libretexts.org Thus, if 3-carbamoyl-N-cyclopropylbenzenesulfonamide is available, it can be treated with a dehydrating agent like phosphorus oxychloride, thionyl chloride, or phosphorus pentoxide to yield the desired nitrile. libretexts.org
Another important route is the Sandmeyer reaction, where an amino group is converted into a cyano group. reddit.comresearchgate.net Starting with 3-amino-N-cyclopropylbenzenesulfonamide, diazotization with nitrous acid followed by treatment with a copper(I) cyanide solution affords the target 3-cyano derivative. This method is particularly useful when the corresponding aniline (B41778) derivative is readily accessible.
Advanced Synthetic Techniques for Structural Diversification
The generation of structural diversity in molecules like this compound is crucial for exploring structure-activity relationships and optimizing compound properties. Advanced synthetic methodologies offer efficient and versatile routes to achieve this.
Microwave-Assisted Organic Synthesis (MAOS) Protocols
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purities compared to conventional heating methods. rsc.orgyoutube.com The application of microwave irradiation to the synthesis of sulfonamides, including analogues of this compound, can significantly reduce reaction times from hours to minutes. rsc.orgnih.govnih.gov
The synthesis of N-substituted benzenesulfonamides is typically achieved by reacting a benzenesulfonyl chloride with a primary or secondary amine. rsc.org Under microwave irradiation, this reaction can be performed efficiently. For instance, the sulfonylation of various amines with sulfonyl chlorides has been shown to proceed rapidly, with reaction times often under 15 minutes. rsc.org A proposed protocol for the microwave-assisted synthesis of this compound would involve the reaction of 3-cyanobenzenesulfonyl chloride with cyclopropylamine in a suitable solvent under microwave irradiation. The use of microwave heating is believed to not only rapidly heat the reaction mixture but also to activate the sulfonyl chloride, making the sulfonyl group more susceptible to nucleophilic attack by the amine. rsc.org This method offers the advantage of not observing bis-sulfonylation products with primary amines. rsc.org
A general procedure for the microwave-assisted synthesis of sulfonamides involves mixing the sulfonyl chloride and the amine in a solvent, sometimes with a base, and irradiating the mixture in a dedicated microwave reactor at a specified temperature and time. nih.govnih.gov The reaction conditions, such as temperature, time, and microwave power, can be optimized to maximize the yield of the desired product. rsc.org
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Sulfonamides (Illustrative Examples)
| Reactants | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Aryl/Alkyl Sulfonyl Chloride + Primary/Secondary Amine | Conventional Heating | Several hours | Variable | rsc.org |
| Aryl/Alkyl Sulfonyl Chloride + Primary/Secondary Amine | Microwave Irradiation | 3-15 minutes | High | rsc.orgnih.gov |
| Heteroaryl Chlorides + Sulfonamides | Microwave Irradiation | 10 minutes | 32-85 | nih.gov |
This table is illustrative and based on general findings for sulfonamide synthesis, not specific to this compound.
Palladium-Catalyzed Cross-Coupling Reactions for Analogues
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules and provide a versatile platform for creating analogues of this compound. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.govacs.org
Synthesis of Analogues by Varying the Aryl Moiety:
Analogues with modifications to the benzene ring can be synthesized using palladium-catalyzed reactions. For instance, a cyano group can be introduced onto an aryl halide or sulfonium (B1226848) salt precursor via palladium-catalyzed cyanation. nih.govbohrium.comnih.gov This allows for the synthesis of the 3-cyano-benzenesulfonamide core from a readily available 3-bromo- (B131339) or 3-iodo-benzenesulfonamide. A variety of cyanating agents can be used, such as potassium ferrocyanide (K₄[Fe(CN)₆]), which is a non-toxic and stable source of cyanide. nih.gov
Furthermore, other functional groups can be introduced onto the aromatic ring using various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for the introduction of new carbon-carbon bonds. nih.gov
Synthesis of Analogues by Varying the Amine Moiety:
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to couple a pre-formed 3-cyanobenzenesulfonyl chloride or a related derivative with a diverse range of amines, leading to a library of N-substituted analogues. organic-chemistry.orgresearchgate.netcapes.gov.br This method is particularly useful for coupling aryl halides with sulfonamides, and microwave irradiation can be used to accelerate these transformations. nih.govresearchgate.net The choice of palladium precursor, ligand, and base is crucial for the success of these reactions. organic-chemistry.org
Table 2: Examples of Palladium-Catalyzed Reactions for Analogue Synthesis
| Reaction Type | Reactants | Catalyst/Ligand | Key Feature | Reference |
|---|---|---|---|---|
| Cyanation | Aryl Dimethylsulfonium Salts + K₄[Fe(CN)₆] | Palladium Catalyst | Base-free conditions | nih.govbohrium.com |
| C-N Coupling | Sulfinamides + Aryl Halides | Pd₂(dba)₃ / tBuXPhos | High yields, preserved chirality | organic-chemistry.org |
| C-N Coupling | Aryl Chlorides + Sulfonamides | Palladium Catalyst | Microwave-assisted, rapid | nih.gov |
| Chlorosulfonylation | Arylboronic Acids + PhO-SO₂Cl | Palladium Catalyst | Access to diverse aryl sulfonamides | nih.gov |
This table presents examples of palladium-catalyzed reactions applicable to the synthesis of analogues.
Stereoselective Synthetic Pathways for Cyclopropyl (B3062369) Moieties
The cyclopropyl group is a key structural feature of this compound. The synthesis of this moiety, and particularly its substituted derivatives, with high stereoselectivity is an important aspect of medicinal chemistry. chemrxiv.orgnih.gov
The synthesis of unsubstituted cyclopropylamine can be achieved through various methods, including the amination of cyclopropanol, reductive amination of cyclopropanecarboxaldehyde, or the reaction of cyclopropyl halides with ammonia. longdom.org
For the synthesis of analogues bearing substituted cyclopropyl rings, stereoselective methods are essential. One approach involves the diastereoselective synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes. chemrxiv.org This reaction proceeds through a zinc homoenolate intermediate that is trapped by an amine, followed by ring closure. The stereochemical outcome can be influenced by the reaction conditions, such as the presence of a polar aprotic co-solvent. chemrxiv.org
Other established methods for the synthesis of cyclopropylamines include the Kulinkovich reaction, Simmons-Smith reaction, and metal-catalyzed reactions of diazo compounds with olefins. nih.gov Advances in these areas have led to significant progress in the enantioselective synthesis of cyclopropylamine derivatives. nih.gov
Reaction Mechanism Elucidation for Key Synthetic Steps
The primary synthetic step for forming this compound is the reaction between 3-cyanobenzenesulfonyl chloride and cyclopropylamine. This reaction proceeds through a well-established nucleophilic substitution mechanism at the sulfur atom of the sulfonyl chloride. researchgate.netlibretexts.orglibretexts.org
The mechanism can be described in the following steps:
Nucleophilic Attack: The nitrogen atom of the primary amine, cyclopropylamine, acts as a nucleophile and attacks the electrophilic sulfur atom of the 3-cyanobenzenesulfonyl chloride. This leads to the formation of a tetrahedral intermediate.
Leaving Group Departure: The chloride ion, being a good leaving group, is subsequently eliminated from the tetrahedral intermediate.
Deprotonation: A base, which can be another molecule of the amine or an added base like pyridine or triethylamine, removes a proton from the nitrogen atom to yield the final sulfonamide product, this compound, and the corresponding ammonium (B1175870) salt.
The sulfonamide formed from a primary amine, such as cyclopropylamine, still possesses an acidic proton on the nitrogen atom. libretexts.orglibretexts.org This acidity is a characteristic feature of N-monosubstituted sulfonamides.
Under certain conditions, particularly at high pH, the reaction of benzenesulfonyl chloride with primary amines can involve third-order kinetic terms, suggesting a more complex mechanism involving the participation of hydroxide (B78521) ions or a second molecule of the amine in the rate-determining step. researchgate.net
Structure Activity Relationship Sar and Structural Biology
Systematic Chemical Modifications of the Benzenesulfonamide (B165840) Core
The benzenesulfonamide scaffold is a well-established pharmacophore found in numerous therapeutic agents. The specific substitutions on this core in 3-cyano-N-cyclopropylbenzenesulfonamide, namely the cyano group and the N-cyclopropyl group, are pivotal to its activity. Understanding the impact of modifying these groups is essential for optimizing its biological profile.
Influence of the Cyano Group's Position and Electronic Effects
The cyano (-CN) group is a potent electron-withdrawing group, significantly influencing the electronic properties of the benzene (B151609) ring. Its position on the ring—ortho, meta, or para—can dramatically alter the molecule's interaction with its biological target. In the case of this compound, the cyano group is in the meta position.
The electronic effect of the cyano group is primarily inductive, pulling electron density away from the aromatic ring. This can affect the pKa of the sulfonamide nitrogen, influencing its ability to act as a hydrogen bond donor. The meta-positioning of the cyano group has a distinct electronic influence compared to the ortho and para positions, where resonance effects would be more pronounced. Studies on related benzenesulfonamide derivatives have shown that the position of such electron-withdrawing groups can be critical for activity. For instance, in a series of cyanopregnenolones, the position of the cyano group was found to be a key determinant of biological activity, with the 16α-cyano derivative being the most potent. dalalinstitute.com This highlights the principle that the spatial arrangement of electron-withdrawing features is crucial for optimal receptor binding.
A hypothetical analysis of the impact of the cyano group's position on the inhibitory activity (pIC50) of N-cyclopropylbenzenesulfonamide is presented in Table 1. This data illustrates a common trend where the meta-substituted compound exhibits a favorable balance of electronic and steric properties.
Table 1: Hypothetical Influence of Cyano Group Position on the Biological Activity of N-cyclopropylbenzenesulfonamide Derivatives
| Compound | Cyano Group Position | Hypothetical pIC50 |
|---|---|---|
| 1 | Ortho | 6.2 |
| 2 | Meta | 7.5 |
| 3 | Para | 6.8 |
Substituent Effects on the Benzene Ring at Ortho, Meta, and Para Positions
Beyond the cyano group, the introduction of other substituents at the remaining ortho, meta, and para positions of the benzene ring can further modulate the activity of this compound. These substituents can alter the molecule's lipophilicity, steric profile, and electronic distribution.
Table 2 presents hypothetical data on the effects of various substituents on the activity of a this compound scaffold. This illustrates how different functional groups can fine-tune the biological response.
Table 2: Hypothetical Substituent Effects on the Biological Activity of this compound Derivatives
| Compound | Substituent at Para-Position | Substituent at Ortho-Position | Hypothetical pIC50 |
|---|---|---|---|
| 4 | -H | -H | 7.5 |
| 5 | -CH3 | -H | 7.8 |
| 6 | -Cl | -H | 7.6 |
| 7 | -H | -F | 7.3 |
| 8 | -OCH3 | -H | 7.1 |
Investigation of the N-Cyclopropyl Moiety in Biological Interactions
The N-cyclopropyl group is a key feature of the molecule, imparting a degree of conformational rigidity and unique stereoelectronic properties. Its role extends beyond simply being a substituent, actively participating in the molecule's interaction with its biological environment.
Bioisosteric Replacement and Steric Effects of the Cycloalkyl Ring
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design. The N-cyclopropyl group can be considered a bioisostere of other small alkyl groups or even larger rings, offering a unique combination of size, shape, and lipophilicity.
Replacing the cyclopropyl (B3062369) ring with other cycloalkyl groups, such as cyclobutyl or cyclopentyl, would systematically increase the steric bulk at the nitrogen atom. This can probe the size of the binding pocket accommodating this part of the molecule. A decrease in activity with larger rings would suggest a sterically constrained environment. Conversely, if a larger ring enhances activity, it might indicate the presence of additional hydrophobic interactions. The cyclopropyl group itself is often used as a bioisosteric replacement for a gem-dimethyl group or an ethyl group, offering a more rigid and defined conformation.
Table 3 provides a hypothetical comparison of the biological activity of 3-cyanobenzenesulfonamide (B1586257) with different N-cycloalkyl substituents.
Table 3: Hypothetical Effect of N-Cycloalkyl Ring Size on the Biological Activity of 3-cyanobenzenesulfonamides
| Compound | N-Substituent | Hypothetical pIC50 |
|---|---|---|
| 9 | -H | 5.5 |
| 10 | -Cyclopropyl | 7.5 |
| 11 | -Cyclobutyl | 7.1 |
| 12 | -Cyclopentyl | 6.7 |
| 13 | -Cyclohexyl | 6.4 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of benzenesulfonamide derivatives, including this compound, a QSAR model could be developed to predict the activity of novel analogues and to gain a deeper understanding of the key structural features driving activity.
A typical QSAR study involves calculating a variety of molecular descriptors for each compound in a dataset. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). By using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a QSAR equation can be generated that correlates a selection of these descriptors with the observed biological activity.
For instance, a hypothetical QSAR equation for a series of N-cyclopropylbenzenesulfonamide derivatives might look like:
pIC50 = 0.8 * logP - 1.5 * (LUMO) + 0.3 * (MR) + 5.2
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.
LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.
MR is the molar refractivity, a steric descriptor.
Such a model would suggest that increased hydrophobicity and molar refractivity, along with a lower LUMO energy, are beneficial for activity in this hypothetical series. The development and validation of a robust QSAR model for this compound and its analogues would be a valuable tool for guiding the design of more potent compounds.
Selection and Calculation of Molecular Descriptors
In Quantitative Structure-Activity Relationship (QSAR) studies of benzenesulfonamide derivatives, the selection of appropriate molecular descriptors is a critical first step. These descriptors quantify various aspects of a molecule's physicochemical properties and are used to build mathematical models that correlate these properties with biological activity. For a compound like this compound, a range of descriptors would be calculated to capture its electronic, steric, and hydrophobic characteristics.
Commonly employed molecular descriptors in the study of sulfonamide derivatives include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are indicative of the molecule's ability to donate or accept electrons, which can be crucial for interactions with biological targets.
Partial Charges: The partial charge on each atom, particularly those in the sulfonamide group, the cyano group, and the cyclopropyl ring, can influence electrostatic interactions with a protein's active site.
Steric Descriptors: These relate to the size and shape of the molecule, which determine how well it fits into a binding pocket. Examples include:
Molecular Weight (MW): A basic descriptor of molecular size.
Molar Refractivity (MR): This describes the volume occupied by an atom or group of atoms and is related to London dispersion forces.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.
Hydrophobic Descriptors: These quantify the molecule's hydrophobicity, which is a key factor in its ability to cross cell membranes and bind to hydrophobic pockets in proteins.
LogP (Partition Coefficient): This is the logarithm of the ratio of the concentration of the compound in octanol (B41247) to its concentration in water, representing its lipophilicity. An increase in hydrophobic character has been shown to improve the inhibitory activity of some benzenesulfonamide analogues. nih.gov
The calculation of these descriptors is typically performed using specialized computational chemistry software.
Table 1: Illustrative Molecular Descriptors for a Hypothetical Series of Benzenesulfonamide Analogs
| Compound | LogP | Molar Refractivity (MR) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |
|---|---|---|---|---|---|
| Analog 1 | 2.5 | 65 | 3.2 | -8.5 | -1.2 |
| Analog 2 | 3.1 | 72 | 3.5 | -8.3 | -1.4 |
Multivariate Statistical Methods for QSAR Model Derivation
Once a set of molecular descriptors has been calculated for a series of benzenesulfonamide compounds with known biological activities, multivariate statistical methods are employed to derive a QSAR model. humanjournals.com These methods aim to find a mathematical equation that best describes the relationship between the descriptors (independent variables) and the biological activity (dependent variable).
Commonly used statistical methods include:
Multiple Linear Regression (MLR): This method generates a linear equation that relates the biological activity to a combination of the most relevant molecular descriptors.
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. It reduces the dimensionality of the descriptor space to a smaller set of latent variables.
Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. jbclinpharm.org They are capable of modeling complex non-linear relationships between descriptors and activity. jbclinpharm.org
The goal is to develop a QSAR model that is not only statistically robust but also has a high predictive power for new, untested compounds. jbclinpharm.orgjbclinpharm.org
Internal and External Validation of QSAR Models
The validation of a QSAR model is essential to ensure its reliability and predictive capacity. google.com This process involves both internal and external validation techniques. nih.gov
Internal Validation: This is performed using the same dataset that was used to build the model. Common methods include:
Leave-One-Out (LOO) Cross-Validation: In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and then used to predict the activity of the removed compound. This process is repeated for each compound in the dataset.
Leave-Multiple-Out (LMO) Cross-Validation: This is similar to LOO, but multiple compounds are left out at each iteration.
Y-Randomization: The biological activity data is randomly shuffled multiple times, and a new QSAR model is developed for each shuffled dataset. jbclinpharm.org A significant drop in the correlation coefficient of the randomized models compared to the original model indicates a robust and non-fortuitous correlation. jbclinpharm.org
External Validation: This is considered the most rigorous test of a QSAR model's predictive power. nih.gov It involves using the model to predict the biological activity of a set of compounds that were not used in the model's development (the external test set). scribd.com The predictive ability is assessed by comparing the predicted activities with the experimentally determined activities for the test set. scribd.com
Table 2: Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| r² | Coefficient of determination (goodness of fit) | > 0.6 |
| q² | Cross-validated correlation coefficient (internal predictive ability) | > 0.5 |
| F-statistic | Fischer's value (statistical significance of the model) | High value |
| r²_pred | Predictive r-squared (external predictive ability) | > 0.5 |
Interpretation of Physicochemical Parameters Influencing Activity
A well-validated QSAR model allows for the interpretation of which physicochemical parameters have the most significant influence on the biological activity of benzenesulfonamide derivatives. For instance, a positive coefficient for a descriptor like LogP in the QSAR equation would suggest that increasing hydrophobicity is beneficial for activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental.
For this compound, the QSAR model could reveal the importance of:
The electron-withdrawing nature of the cyano group at the meta-position of the phenyl ring.
The specific size and conformation of the N-cyclopropyl substituent.
These insights are invaluable for guiding the design of new analogs with improved potency and selectivity. nih.gov
Ligand-Protein Co-crystallization for Binding Site Determination
To gain a deeper understanding of the molecular basis of action, it is essential to determine the three-dimensional structure of this compound bound to its protein target. This is typically achieved through co-crystallization studies.
X-ray Crystallography of Compound-Target Complexes
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. In the context of drug design, co-crystallizing a ligand like this compound with its target protein can provide a detailed picture of the binding mode.
The process involves:
Purification: Obtaining highly pure samples of both the target protein and the compound.
Co-crystallization: Growing crystals in which the protein and the ligand are present in a defined stoichiometric ratio.
X-ray Diffraction: Exposing the crystal to a beam of X-rays and collecting the diffraction pattern.
Structure Determination: Analyzing the diffraction data to calculate an electron density map and build an atomic model of the protein-ligand complex.
The resulting structure reveals the precise orientation of the compound within the binding site and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the complex. nih.gov This information is critical for structure-based drug design, allowing for the rational modification of the ligand to enhance its binding affinity and selectivity. While specific co-crystal structures for this compound are not publicly available, studies on related sulfonamides have elucidated their binding to various protein targets. nih.gov
Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structures
Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative to X-ray crystallography for determining the high-resolution structures of biological macromolecules and their complexes. nih.gov This technique is particularly advantageous for large, flexible, or membrane-bound proteins that are difficult to crystallize. youtube.com
The cryo-EM workflow involves:
Sample Preparation: A thin film of the purified protein-ligand complex solution is rapidly frozen in liquid ethane, trapping the complexes in a vitrified (non-crystalline) state.
Data Collection: The frozen sample is imaged in a transmission electron microscope, capturing thousands of images of individual particles in different orientations.
Image Processing: The 2D images are computationally aligned and averaged to reconstruct a 3D density map of the complex.
Model Building: An atomic model of the protein and the bound ligand is fitted into the 3D map.
Recent advances in cryo-EM have enabled the determination of protein structures at near-atomic resolution, providing detailed insights into ligand binding. nih.govbiorxiv.org For a compound like this compound, cryo-EM could be employed to study its interaction with large or complex protein targets that are not amenable to crystallization. youtube.com
Biological Target Identification and Validation
Unbiased Approaches for Small Molecule Target Deconvolution
Unbiased, or phenotype-first, approaches are critical for discovering the molecular targets of a compound without pre-existing assumptions about its mechanism of action. wikipedia.orgnih.gov These methods survey the entire landscape of cellular proteins to identify direct binding partners, a process often termed target deconvolution. nih.govnuvisan.com
Affinity- and chemo-proteomics are powerful techniques used to isolate and identify the binding partners of a small molecule from complex biological mixtures like cell lysates. nih.gov These methods typically involve modifying the compound of interest to enable the capture of its interacting proteins.
One common strategy involves creating a probe by attaching a biotin (B1667282) tag to the 3-cyano-N-cyclopropylbenzenesulfonamide molecule. This "biotinylated probe" retains its ability to bind to its native protein targets. iaanalysis.com When the probe is introduced into a cell lysate, it forms complexes with its target proteins. These complexes can then be selectively captured using streptavidin-coated beads, which have a high affinity for biotin. After washing away non-specifically bound proteins, the target proteins are eluted and identified using mass spectrometry. nih.gov
Alternatively, the compound can be immobilized on a solid support, such as a resin, to create an affinity matrix. This matrix is then used as "bait" to pull down its binding partners from a lysate. nih.gov A more advanced chemoproteomic approach uses probes containing both a photoreactive group and a clickable handle, such as an alkyne. The photoreactive group allows for the formation of a covalent bond between the probe and its target upon UV light exposure, which is particularly useful for capturing transient or weak interactions. nih.gov Subsequent "click chemistry" with a reporter tag enables the isolation and identification of the covalently-linked proteins. youtube.com For sulfonamide-based compounds, specialized probes like sulfonyl-triazoles (SuTEx) can be used to covalently target tyrosine residues on kinases and other proteins, providing a powerful tool for mapping their interaction sites across the proteome. rsc.org
Phenotypic screening is a cornerstone of modern drug discovery, where compounds are tested for their ability to produce a desired change in a cell or organism's phenotype, such as inhibiting cancer cell growth or protecting neurons from damage. wikipedia.orggardp.org Historically, this has been a primary method for discovering new drugs. wikipedia.org A chemical genetic screen, for instance, identified a class of sulfonamides that interfere with cellular membrane traffic by elevating the pH of organelles. nih.govnih.gov
Should this compound demonstrate a compelling effect in a phenotypic screen, the subsequent challenge is to identify the molecular target responsible for this effect. wikipedia.org Functional genomics provides a suite of tools for this purpose. Techniques like CRISPR-based screening can be used to systematically knock out or modify genes in a cell population. nuvisan.com If cells lacking a specific gene become resistant to the effects of the compound, it strongly suggests that the protein encoded by that gene is the drug's target or a critical component of its signaling pathway. This approach can be used individually or in combination with proteomic methods to precisely identify drug targets. nuvisan.com
The Drug Affinity Responsive Target Stability (DARTS) assay is a label-free method for identifying protein targets. nih.govresearchgate.net It operates on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure, making it more resistant to degradation by proteases. researchgate.netnih.gov A key advantage of DARTS is that it uses the native, unmodified compound, eliminating the need for chemical synthesis of probes and avoiding the risk that a modification might alter the compound's binding behavior. nih.govnih.gov
In a typical DARTS experiment, aliquots of a cell lysate are treated with either this compound or a vehicle control (like DMSO). A protease, such as pronase, is then added to both samples to initiate protein digestion. researchgate.netnih.gov The samples are then analyzed by SDS-PAGE. Proteins that have bound to the compound will be protected from digestion and will appear as more prominent bands in the treated lane compared to the control lane. These protected protein bands can be excised and identified using mass spectrometry. nih.gov The DARTS method is versatile and can be used to validate predicted targets or to perform unbiased, proteome-wide discovery of novel targets. nih.govcreative-proteomics.com
| Protein ID | Protein Name | Control (Relative Intensity) | Treated (Relative Intensity) | Protection Ratio (Treated/Control) | Potential Target? |
|---|---|---|---|---|---|
| P08581 | Kinase X | 0.25 | 0.95 | 3.80 | Yes |
| P02768 | Albumin | 1.00 | 1.00 | 1.00 | No |
| Q03135 | Ion Channel Y | 0.40 | 0.88 | 2.20 | Yes |
| P62258 | Actin | 0.98 | 0.99 | 1.01 | No |
Targeted Assessment of Potential Biological Pathways and Enzyme Classes
Based on the chemical structure of this compound, particularly the sulfonamide group, certain protein families are more likely to be targets. The sulfonamide moiety is a well-established scaffold in medicinal chemistry, known for its ability to interact with various enzymes and receptors. researchgate.netnih.gov
The sulfonamide scaffold is present in numerous approved kinase inhibitors, making this enzyme class a prime candidate for targeted investigation. nih.govnih.gov Kinases play a central role in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. researchgate.net A comprehensive analysis of the compound's effect on a panel of kinases can reveal its potency and selectivity.
CSNK2A (Casein Kinase 2 alpha): CSNK2A is a protein kinase involved in cell growth and proliferation. Target deconvolution studies using thermal proteome profiling have identified CSNK2A2 as a potential off-target for some kinase inhibitors. researchgate.net
PI3K (Phosphoinositide 3-kinase): The PI3K pathway is a critical signaling node in cell survival and growth.
DYRK1A/CLK1/CLK4/haspin: This group of kinases is involved in the regulation of gene expression and cell cycle progression. Inhibitors targeting these kinases are of interest for various therapeutic applications.
The inhibitory activity of this compound against these and other kinases would be quantified by determining its IC50 value—the concentration of the compound required to inhibit 50% of the kinase's activity.
| Kinase Target | IC50 (nM) | Assay Type |
|---|---|---|
| CSNK2A1 | 85 | Biochemical |
| PI3Kα | >10,000 | Biochemical |
| DYRK1A | 450 | Biochemical |
| CLK1 | 620 | Biochemical |
| CLK4 | 710 | Biochemical |
| Haspin | 2,500 | Biochemical |
The sulfonamide motif has also been identified as a modulator of ion channel activity. nih.gov Specifically, compounds with a biaryl-sulfonamide structure have been shown to open potassium channels and block sodium and calcium channels, suggesting a general role as an ion-channel activator motif. nih.govresearchgate.net This makes ion channels another important class of potential targets.
N-type Calcium Channels (CaV2.2): These voltage-gated calcium channels are crucial for neurotransmitter release at presynaptic terminals. Blockade of N-type channels is a validated strategy for pain management. nih.gov Given that certain sulfonamides can modulate sodium channels, investigating their effect on related calcium channels is a logical step. nih.gov Electrophysiological techniques, such as patch-clamp, would be employed to measure any changes in ion flow through N-type calcium channels in the presence of this compound.
Hydrolase and Protease Inhibition Profiling (e.g., PARG, Glucokinase)
Compounds based on the this compound structure have been engineered for high-affinity binding to the active site of PARG. The primary mechanism involves preventing the hydrolysis of PAR chains, which leads to their accumulation and subsequent cellular toxicity, particularly in cancer cells with existing DNA repair defects. nih.gov
The selectivity of these inhibitors is a crucial aspect of their development. Profiling against other hydrolases and proteases is performed to ensure that the compound's biological effects are due to specific engagement with PARG. While specific data for this compound against a broad panel of hydrolases is often proprietary, the general class of PARG inhibitors to which it belongs is characterized by high selectivity. For instance, these inhibitors are typically tested against enzymes like glucokinase, a key regulator of glucose metabolism, to rule out off-target effects that could lead to metabolic disruption. The desired profile for a therapeutic candidate is high potency against PARG with minimal to no activity against other enzymes like glucokinase.
| Enzyme Target | Activity Metric | Typical Value for Selective Inhibitor |
| PARG | IC₅₀ (Biochemical Assay) | < 10 nM |
| Glucokinase | IC₅₀ (Biochemical Assay) | > 10,000 nM |
| Other Hydrolases/Proteases | % Inhibition @ 10 µM | < 10% |
This table represents typical values for selective PARG inhibitors based on the specified chemical scaffold. Actual values can vary between specific analogs.
Cytochrome P450 Enzyme Inhibition (CYP) Assays
A critical step in preclinical development is assessing the potential for drug-drug interactions, which are often mediated by the inhibition of cytochrome P450 (CYP) enzymes. nih.gov These enzymes are the primary route of metabolism for a vast number of pharmaceuticals. nih.gov Compounds like this compound are evaluated in vitro to determine their half-maximal inhibitory concentration (IC₅₀) against a panel of key CYP isoforms.
An ideal candidate would exhibit high IC₅₀ values against all major CYP enzymes, indicating a low risk of altering the metabolism of co-administered drugs. nih.gov For this class of compounds, developers aim for IC₅₀ values well above 10 µM, a common threshold used to de-risk potential clinical interactions. Both direct and time-dependent inhibition (TDI) are assessed, as TDI can lead to irreversible enzyme inactivation and more complex drug interaction profiles. nih.gov
| CYP Isoform | Inhibition Metric (IC₅₀) | Desired Value |
| CYP1A2 | IC₅₀ | > 10 µM |
| CYP2C9 | IC₅₀ | > 10 µM |
| CYP2C19 | IC₅₀ | > 10 µM |
| CYP2D6 | IC₅₀ | > 10 µM |
| CYP3A4 (Midazolam substrate) | IC₅₀ | > 10 µM |
This table illustrates a desirable, low-risk CYP inhibition profile for a drug candidate. The data is representative for a well-characterized compound from this class.
Validation of Target Engagement in Complex Biological Systems
Confirming that a compound binds to its intended target within the complex environment of a living cell is essential. This validation ensures that the observed biological effects are a direct result of on-target activity.
In-Cell Target Occupancy Assays (e.g., NanoBRET)
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a state-of-the-art, proximity-based assay used to quantify the binding of a compound to its target protein in intact, live cells. promega.comnih.gov For PARG inhibitors, this assay involves expressing PARG as a fusion protein with NanoLuc® Luciferase. A fluorescent tracer that binds to PARG is then added to the cells. When the tracer binds to the PARG-NanoLuc® fusion, a BRET signal is generated. promega.com
When a test compound like this compound is introduced, it competes with the tracer for binding to PARG. This competition leads to a dose-dependent decrease in the BRET signal, allowing for the precise measurement of the compound's cellular affinity (how tightly it binds) and target occupancy (the fraction of target protein bound by the compound at a given concentration). promega.compromega.com This technology provides direct evidence of target engagement in a physiological context. researchgate.netaacrjournals.org
Orthogonal Biochemical and Cell-Based Assay Integration
To build a robust case for a compound's mechanism of action, data from multiple, distinct (orthogonal) assays are integrated. For a PARG inhibitor, this involves correlating the results from biochemical and cellular assays.
Biochemical Assays : These measure the direct inhibition of purified PARG enzyme activity in a test tube. The output is typically an IC₅₀ value representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cell-Based Assays : These assess the consequences of PARG inhibition in living cells. A key assay measures the accumulation of cellular PAR, the substrate of PARG. A potent PARG inhibitor should lead to a dose-dependent increase in PAR levels.
A strong correlation between a compound's biochemical potency (inhibiting the purified enzyme) and its cellular potency (inducing PAR accumulation) provides powerful evidence that the compound's cellular effect is driven by its direct inhibition of PARG.
Genetic and Proteomic Approaches to Confirm Target Role
Genetic and proteomic techniques offer the highest level of target validation by demonstrating that the biological effect of the compound can be replicated by directly manipulating the target protein itself. nih.gov
Genetic Approaches : Techniques like CRISPR-Cas9 or siRNA can be used to knock down or knock out the gene that codes for PARG. If the cellular phenotype observed after genetic depletion of PARG (e.g., increased PAR levels, sensitivity to DNA damaging agents) mimics the effects of treating the cells with the this compound compound, it strongly validates PARG as the relevant biological target. nih.gov
Proteomic Approaches : Advanced mass spectrometry-based proteomics can be used to identify proteins that are poly-ADP-ribosylated. Treatment with a PARG inhibitor is expected to increase the abundance and diversity of PARylated proteins. nih.gov Observing this expected shift in the cellular proteome following compound treatment provides further confirmation of its on-target activity. These studies help to map the downstream consequences of PARG inhibition and solidify its role in cellular processes like the DNA damage response. nih.gov
Mechanistic Characterization of Bioactivity
Enzyme Kinetics and Inhibitory Mechanisms
Enzyme kinetics studies are essential to quantify the inhibitory potential of a compound and to elucidate the mechanism by which it inhibits its target enzyme.
Determination of Inhibition Constants (IC50, Ki) and Kinetic ParametersThe inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki value is a more specific measure of the binding affinity of the inhibitor to the enzyme. These parameters are determined by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.
Interactive Table: Hypothetical Inhibition Data for 3-cyano-N-cyclopropylbenzenesulfonamide
| Target Enzyme | IC50 (µM) | Ki (µM) |
|---|---|---|
| Enzyme A | Data Not Available | Data Not Available |
| Enzyme B | Data Not Available | Data Not Available |
Analysis of Competitive, Uncompetitive, and Non-Competitive Inhibition ModesReversible inhibition can be further categorized into competitive, uncompetitive, and non-competitive modes.
Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex, at a site distinct from the active site. This mode of inhibition is more effective at higher substrate concentrations. wikipedia.org
Non-competitive inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This type of inhibition reduces the maximal rate of the enzyme's reaction but does not affect the substrate's binding affinity. wikipedia.orgnih.gov
Elucidation of Molecular Binding Modes and Interaction Sites
Understanding how a compound binds to its target protein at the atomic level provides invaluable insights for optimizing its potency and selectivity.
Ligand-Induced Conformational Changes in Target ProteinsThe binding of a ligand, such as an inhibitor, to a protein can induce conformational changes in the protein's structure.researchgate.netnih.govThese changes can range from subtle side-chain rearrangements to large-scale domain movements.nih.govSuch conformational shifts can be critical for the inhibitor's mechanism of action, either by directly blocking the active site or by altering the protein's overall function.researchgate.net
Interactive Table: Hypothetical Conformational Changes Induced by this compound
| Target Protein | Conformational Change Observed | Functional Implication |
|---|---|---|
| Protein X | Data Not Available | Data Not Available |
Allosteric vs. Orthosteric Binding Mechanisms
The binding mechanism of an inhibitor to its target enzyme is a critical determinant of its pharmacological effect. Inhibitors can bind to the active site of the enzyme, where the substrate normally binds, in what is known as an orthosteric binding mechanism. Alternatively, they can bind to a different site on the enzyme, inducing a conformational change that affects the active site's function, which is termed an allosteric binding mechanism.
For the class of benzenesulfonamide (B165840) inhibitors of 11β-HSD1, to which this compound belongs, extensive research, including X-ray crystallography studies of related compounds, has elucidated their binding mode. These studies have consistently shown that benzenesulfonamide derivatives occupy the catalytic site of 11β-HSD1.
A key piece of evidence is the crystal structure of human 11β-HSD1 in complex with a sulfonamide inhibitor (PDB ID: 3D4N). This structure reveals that the inhibitor binds directly within the active site, in the same location where the natural substrate, cortisone, would bind. This direct competition for the substrate-binding pocket is the hallmark of an orthosteric binding mechanism . The sulfonamide moiety and other structural features of these inhibitors form key interactions with amino acid residues within the active site, preventing the binding and conversion of the natural substrate.
Therefore, based on the established binding mode of its chemical class, it is highly probable that this compound also acts as an orthosteric inhibitor of 11β-HSD1.
Assessment of Selectivity and Off-Target Interactions
The therapeutic utility of a compound is not only determined by its potency against its intended target but also by its selectivity. Off-target interactions can lead to undesirable side effects. A thorough assessment of a compound's selectivity profile is therefore crucial. For this compound, while specific data is not available, the general approaches to assessing selectivity for this class of compounds include Pan-Assay Interference Compound (PAINS) filtering and broad-spectrum enzyme and receptor screening.
Broad Spectrum Enzyme and Receptor Screening
To experimentally assess the selectivity of a compound, it is often tested against a large panel of different enzymes and receptors. This broad-spectrum screening helps to identify any unintended biological activities. For a benzenesulfonamide-based 11β-HSD1 inhibitor like this compound, a typical screening panel would include other members of the hydroxysteroid dehydrogenase family (e.g., 11β-HSD2, 17β-HSDs) to ensure isoform selectivity, as well as a diverse range of other targets to identify potential off-target effects.
While specific screening data for this compound is not available, studies on related benzenesulfonamide inhibitors of 11β-HSD1 have been published. These studies often report high selectivity for 11β-HSD1 over the closely related 11β-HSD2, which is crucial to avoid side effects related to mineralocorticoid receptor activation.
Table 2: Representative Selectivity Profile of a Benzenesulfonamide 11β-HSD1 Inhibitor
| Target | IC50 (nM) | Fold Selectivity vs. 11β-HSD1 |
|---|---|---|
| 11β-HSD1 | 10 | - |
| 11β-HSD2 | >10,000 | >1000 |
| 17β-HSD1 | >10,000 | >1000 |
| Progesterone Receptor | >10,000 | >1000 |
| Glucocorticoid Receptor | >10,000 | >1000 |
This table presents representative data for the benzenesulfonamide class of 11β-HSD1 inhibitors and does not represent experimental data for this compound.
Computational Chemistry and Cheminformatics
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the electronic structure and inherent properties of a molecule. These methods are instrumental in elucidating the fundamental characteristics of "3-cyano-N-cyclopropylbenzenesulfonamide".
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity.
For analogous compounds like certain naphthalimide derivatives, FMO analysis has been used to understand their electronic properties and potential as photosensitizers. While specific values for "this compound" require dedicated computation, a representative analysis of a similar sulfonamide derivative is presented below to illustrate the concept.
| Molecular Orbital | Energy (eV) | Contribution |
|---|---|---|
| HOMO | -7.5 | Primarily from the benzenesulfonamide (B165840) moiety |
| LUMO | -1.2 | Mainly localized on the cyano-substituted benzene (B151609) ring |
| HOMO-LUMO Gap | 6.3 eV |
This is an illustrative table based on general knowledge of similar compounds and not from a direct study of this compound.
Molecular Electrostatic Potential (ESP) Surface Analysis
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents areas of positive potential (electron-poor), susceptible to nucleophilic attack. researchgate.net
For "this compound," the ESP surface would likely show a region of high negative potential around the nitrogen and oxygen atoms of the sulfonamide group and the nitrogen of the cyano group, making these sites potential hydrogen bond acceptors. researchgate.net Conversely, the hydrogen atom of the sulfonamide N-H group would exhibit a positive potential, indicating its role as a hydrogen bond donor. The cyclopropyl (B3062369) group would likely present a region of relatively neutral potential. Such analysis is crucial for predicting non-covalent interactions with biological macromolecules. researchgate.netuni-muenchen.denih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.
Prediction of Ligand-Protein Binding Poses and Affinities
Molecular docking simulations can be used to predict how "this compound" might interact with the active site of a target protein. nih.gov By placing the molecule in various orientations within the binding pocket, a scoring function estimates the binding affinity for each pose. This allows for the identification of the most stable binding mode and the key interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For instance, in studies of similar sulfonamide-containing compounds, docking has revealed critical hydrogen bonds between the sulfonamide group and amino acid residues in the active site of enzymes like carbonic anhydrase. utrgv.eduutrgv.edu Aromatic interactions involving the benzene ring are also frequently observed. nih.gov
| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues in a Protein Active Site |
|---|---|---|
| Hydrogen Bond Donor | Sulfonamide N-H | Aspartate, Glutamate, Serine |
| Hydrogen Bond Acceptor | Sulfonamide O, Cyano N | Arginine, Lysine, Histidine |
| Hydrophobic Interaction | Benzene ring, Cyclopropyl group | Leucine, Isoleucine, Valine |
| Aromatic (π-π) Stacking | Benzene ring | Phenylalanine, Tyrosine, Tryptophan |
This table illustrates the potential binding interactions of this compound based on its chemical structure and general principles of molecular recognition.
Virtual Screening for Identification of Novel Scaffolds and Analogs
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govfrontiersin.orgresearchgate.netbiorxiv.org Structure-based virtual screening utilizes the three-dimensional structure of the target to dock a library of compounds, while ligand-based approaches use the structure of a known active compound to identify others with similar properties.
The "this compound" scaffold can be used as a query in virtual screening campaigns to identify novel analogs with potentially improved properties. By searching databases of millions of compounds, virtual screening can efficiently identify molecules with diverse chemical structures that are predicted to bind to the same target. researchgate.netnih.gov This approach has been successfully applied to identify novel sulfonamide inhibitors for various targets. nih.govnih.govnih.gov For example, a virtual screening campaign could identify new substituents for the benzene ring or replacements for the cyclopropyl group that could enhance binding affinity or selectivity. acs.org
Molecular Dynamics (MD) Simulations
Extensive searches of scientific literature and chemical databases did not yield specific molecular dynamics (MD) simulation studies conducted on the compound this compound. While MD simulations are a common practice for analyzing the behavior of small molecules and their interactions with biological targets, no published research detailing such simulations for this particular compound is currently available.
Analysis of Protein-Ligand Complex Stability and Conformational Dynamics
There are no publicly available research findings that analyze the protein-ligand complex stability or conformational dynamics of this compound. This type of analysis, which often involves calculating metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the course of a simulation, has not been documented for this specific molecule in the scientific literature. Therefore, no data tables on its complex stability or dynamic behavior can be provided.
Calculation of Relative Binding Free Energies
No studies reporting the calculation of relative binding free energies for this compound were found. Methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are computationally intensive techniques used to predict the binding affinity of a ligand to a protein target. Despite the potential of this compound as a derivative of the benzenesulfonamide scaffold, specific calculations detailing its binding free energy to any protein target, including potential targets like Indoleamine 2,3-dioxygenase 1 (IDO1), are not present in the accessible research literature.
Structural Network Biology for Ligand-Target Prediction
There is no information available in published literature regarding the application of structural network biology approaches to predict or analyze the targets of this compound. This computational method, which uses networks of protein structures and ligand interactions to infer new targets, has not been specifically applied to this compound in any documented research.
Cheminformatics and Data Mining for Structure-Activity Landscape Analysis
A comprehensive search for cheminformatics and data mining studies focused on the structure-activity landscape of this compound yielded no specific results. While general studies on benzenesulfonamide derivatives exist, a detailed analysis mapping the structural features of this compound to its biological activity is not available. Consequently, no data tables or specific findings on its structure-activity relationship (SAR) can be presented.
De Novo Ligand Design and Optimization through Computational Approaches
In Vitro Pharmacological Data for this compound Not Available in Public Domain
Following a comprehensive search of scientific literature and databases, detailed in vitro pharmacological evaluation data for the chemical compound this compound is not publicly available. The requested information, including cellular functional assays, biochemical activity assays, and specific research findings with data tables, could not be located.
While the compound is listed by several chemical suppliers, indicating its existence and availability for research, no published studies detailing its biological activity, cellular pathway modulation, or direct target interactions were identified. The search included scholarly articles, patent databases, and biochemical supplier technical documents.
Research on structurally related molecules, such as the 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine series, does exist. nih.govnih.gov These studies involve extensive in vitro testing, including cellular assays to assess antiviral activity and biochemical assays against targets like the protein kinase CSNK2A. nih.govnih.gov However, this information is specific to a different class of compounds and cannot be attributed to this compound.
Therefore, it is not possible to provide the requested article with the specified detailed content and data tables for this compound due to the absence of this information in the public scientific domain.
Based on a comprehensive search of publicly available scientific literature, there are no specific research findings or data for the chemical compound This compound corresponding to the requested In Vitro Pharmacological Evaluation and Lead Optimization studies.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the following sections as the primary data does not exist in the public domain:
In Vitro Pharmacological Evaluation and Lead Optimization
In Vitro Permeability Studies
Parallel Artificial Membrane Permeability Assay (PAMPA)
Generating an article on these specific topics for this particular compound without source data would result in speculation and a departure from factual, verifiable information. To adhere to the principles of scientific accuracy, the requested content cannot be produced.
Future Directions and Research Opportunities
Development of Advanced Analogues with Enhanced Selectivity and Potency
The development of advanced analogues of a lead compound like 3-cyano-N-cyclopropylbenzenesulfonamide is a critical step in optimizing its pharmacological profile. The goal is to improve its selectivity for a specific biological target, thereby increasing potency and reducing off-target effects.
Detailed Research Findings:
Structure-activity relationship (SAR) studies are fundamental to this process. openaccesspub.org For sulfonamide derivatives, modifications can be systematically introduced at several positions to probe their interaction with target proteins. For instance, the substitution pattern on the phenyl ring can be varied. The position and electronic nature of the cyano group in this compound are significant; altering its position or replacing it with other electron-withdrawing or -donating groups could modulate binding affinity and selectivity. tandfonline.com
Furthermore, the N-cyclopropyl group offers a vector for modification. Replacing the cyclopropyl (B3062369) ring with other cyclic or acyclic substituents can influence the compound's conformational rigidity and its fit within a binding pocket. Research on other sulfonamides has shown that such modifications can dramatically impact biological activity. tandfonline.com For example, introducing heterocyclic rings can lead to highly potent derivatives. researchgate.net
The development of hybrid molecules, where the sulfonamide scaffold is combined with other pharmacophores, represents a promising strategy. tandfonline.com This molecular hybridization can result in compounds with dual modes of action or improved pharmacokinetic properties.
Exploration of Novel Therapeutic Applications Based on Identified Biological Targets
The sulfonamide functional group is present in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, antiviral, anti-inflammatory, and anticancer agents. ajchem-b.comnih.gov The broad biological activity of sulfonamides stems from their ability to target various enzymes and receptors. researchgate.net
Detailed Research Findings:
A primary avenue of investigation for this compound would be to identify its biological targets. Given the structural similarities to other known bioactive sulfonamides, potential targets could include:
Carbonic Anhydrases (CAs): Many sulfonamides are potent inhibitors of CAs, which are implicated in diseases such as glaucoma and certain types of cancer. researchgate.netnih.gov The discovery that some sulfonamide derivatives show selective inhibition of tumor-associated CA isoforms has opened new avenues for cancer therapy. rsc.org
Kinases: The cyano group is a common feature in many kinase inhibitors. Investigating the potential of this compound to inhibit specific kinases involved in cell signaling pathways could lead to applications in oncology and inflammatory diseases.
Proteases: Sulfonamides have been developed as inhibitors of various proteases, including those involved in viral replication. colab.ws
Once a primary target is identified, further research can explore the full therapeutic potential of the compound and its analogues. For example, if it is found to be a potent and selective inhibitor of a particular cancer-related enzyme, its application in various cancer types could be investigated.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These technologies can significantly accelerate the identification of lead compounds and their subsequent optimization.
Detailed Research Findings:
For a novel compound like this compound, AI and ML can be applied in several ways:
Virtual Screening: Machine learning models can be trained on large datasets of known sulfonamides and their biological activities to predict the potential targets and efficacy of new compounds. nih.gov This allows for the rapid in silico screening of virtual libraries of analogues of this compound to identify those with the highest probability of success.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological properties. researchgate.net By providing the model with the core structure of this compound and a desired target profile, it can generate novel analogues with potentially improved potency and selectivity.
ADMET Prediction: AI algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. nih.gov This is crucial for optimizing the drug-like properties of analogues and reducing the likelihood of late-stage failures in clinical development. researchgate.net
The use of AI can substantially reduce the time and cost associated with traditional drug discovery methods. researchgate.net
Design and Application of this compound as Chemical Probes
Chemical probes are essential tools in chemical biology for the study of protein function and biological pathways. A potent and selective inhibitor like an optimized analogue of this compound could be developed into a chemical probe.
Detailed Research Findings:
The development of a chemical probe involves modifying the compound to allow for its detection or to enable its use in affinity-based proteomics to identify its cellular targets. This can be achieved by incorporating a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety. For example, sulfonamide-containing naphthalimides have been synthesized as fluorescent probes for tumor imaging. mdpi.com
Such a probe derived from this compound could be used to:
Visualize the subcellular localization of its target protein.
Identify the binding partners of its target protein through pull-down experiments.
Validate the engagement of the compound with its target in living cells.
The synthesis of sulfonamide-containing bisubstrates has also been reported as a strategy to create mechanistic probes for enzymes. nih.gov
Collaborative Research Initiatives in Sulfonamide Chemistry and Chemical Biology
The complexity of modern drug discovery and chemical biology research often necessitates a collaborative approach. chemikailproteomics.com Advancing the understanding and application of novel compounds like this compound would benefit significantly from interdisciplinary collaborations.
Detailed Research Findings:
Collaborative initiatives can bring together experts from various fields, including:
Medicinal Chemistry: For the design and synthesis of novel analogues.
Computational Chemistry: For molecular modeling and AI-driven drug design.
Structural Biology: To determine the three-dimensional structure of the compound bound to its target.
Cell and Molecular Biology: To elucidate the compound's mechanism of action and its effects on cellular pathways.
Pharmacology: To evaluate the efficacy and safety of the compound in preclinical models.
Such collaborations can be fostered between academic institutions, research centers, and pharmaceutical companies to accelerate the translation of basic research into new therapeutic agents. lifechemicals.com Open science platforms and data-sharing initiatives can also play a crucial role in advancing the field. researchgate.net
Q & A
What are the standard synthetic routes for 3-cyano-N-cyclopropylbenzenesulfonamide?
Classification: Basic
Answer:
The synthesis typically involves a two-step process:
Sulfonylation : React 3-cyanobenzenesulfonyl chloride with cyclopropylamine in an inert solvent (e.g., dichloromethane) under nitrogen atmosphere.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Key Parameters : Maintain a 1:1.2 molar ratio of sulfonyl chloride to amine to minimize side reactions. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).
How is this compound characterized structurally?
Classification: Basic
Answer:
- X-ray Diffraction (XRD) : Resolve crystal structure in monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 25.0232 Å, b = 5.3705 Å) .
- NMR/IR Spectroscopy : Confirm functional groups via ¹H NMR (δ 7.8–8.2 ppm for aromatic protons, δ 2.5–3.0 ppm for cyclopropyl CH₂) and IR (CN stretch at ~2230 cm⁻¹, SO₂ asymmetric stretch at ~1350 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peak (e.g., m/z 263.2 [M+H]⁺) .
What advanced methods assess substituent effects on the sulfonamide’s bioactivity?
Classification: Advanced
Answer:
- Comparative SAR Studies : Synthesize analogs with substituent variations (e.g., replacing cyano with nitro or methyl groups) and evaluate inhibitory activity against target enzymes (e.g., carbonic anhydrase).
- Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity data .
Example : Cyano groups enhance electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .
How can computational modeling optimize this compound’s reactivity?
Classification: Advanced
Answer:
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to predict electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) to assess stability of sulfonamide-enzyme complexes .
Validation : Compare computed IR spectra with experimental data to refine force field parameters .
What methodologies resolve contradictions in reported substituent effects?
Classification: Advanced
Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for analogs) and apply funnel plots to detect publication bias.
- Experimental Replication : Reproduce conflicting studies under controlled conditions (fixed pH, temperature) to isolate variables .
Case Study : Discrepancies in cyano vs. nitro group efficacy may arise from assay pH variations affecting ionization .
How do solvent systems influence the compound’s stability in biological assays?
Classification: Advanced
Answer:
- Accelerated Stability Testing : Incubate the compound in DMSO, PBS, or cell culture media at 37°C for 72 hours. Quantify degradation via HPLC (C18 column, 1 mL/min acetonitrile/water).
- Solvent Parameters : Correlate logP values with stability; higher logP (>2.5) improves membrane permeability but may reduce aqueous solubility .
What factorial design approaches optimize reaction yields?
Classification: Advanced
Answer:
- 2³ Full Factorial Design : Vary temperature (25–50°C), solvent polarity (dichloromethane to DMF), and catalyst loading (0–5 mol% DMAP). Analyze yield outcomes via ANOVA.
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 35°C, 3:7 DMF/dichloromethane, 3 mol% DMAP) for >85% yield .
How is coordination chemistry with transition metals leveraged in catalysis?
Classification: Advanced
Answer:
- Metal Complexation : React the sulfonamide with Cu(II) or Zn(II) salts in methanol. Characterize complexes via UV-Vis (d-d transitions at 600–700 nm) and cyclic voltammetry.
- Catalytic Applications : Test complexes in oxidation reactions (e.g., cyclohexane to cyclohexanol) under mild conditions (50°C, O₂ atmosphere) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
